molecular formula C11H14N4 B1487938 1-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine CAS No. 1368891-34-2

1-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine

Cat. No. B1487938
M. Wt: 202.26 g/mol
InChI Key: ITTVCONFLQQCOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine, also known as CPM, is an organic compound that has been used in a variety of scientific research applications. CPM is an analogue of the neurotransmitter dopamine and has been used as a research tool to understand the physiological and biochemical effects of dopamine on the body. CPM has been found to have a wide range of applications in the laboratory and has been used in a variety of experiments in areas such as neuroscience, pharmacology, and biochemistry.

Scientific Research Applications

Synthesis Methods and Derivatives:

  • (2-aminopyridin-4-yl)methanol, a significant 2-aminopyridine, was synthesized using a new method involving direct oxidizing of the methyl group without preliminary protection of the amino group, leading to one-pot synthesis and improved efficiency compared to traditional multistage methods (Lifshits, Ostapchuk, & Brel, 2015).
  • Routes for synthesizing congeners of active imidazo[4,5-b]pyridine by cyclization of substituted aminopyridines with ethyl orthoformate were developed, leading to the formation of imidazo[4,5-c]pyridine and imidazo[4,5-b]pyridine ring systems. This process yielded derivatives less active than their precursors but still potentially significant in cancer research (Temple, Rose, Comber, & Rener, 1987).

Reactivity and Structural Analysis:

  • A study on cyanomethyl derivatives of imidazo[1,2-a]pyridine, imidazo[1,2-a]pyrimidine, and imidazo[2,1-b]thiazole revealed their reactivity through nitration, bromination, azo coupling, and nitrosation. This resulted in the formation of compounds like 5-amino-4-imidazo[1,2-a]-pyridin-2-yl-1-phenyl-1,2-dihydro-3H-pyrrol-3-one and 2-amino-1-ethyl-3-imidazol[1,2-a]pyridin-2-yl-4(1H)-quinolinone, demonstrating the structural versatility and potential for further chemical applications (Kutrov, Kovalenko, & Volovenko, 2008).

Molecular Structure and Vibrational Analysis:

  • The molecular structure, vibrational energy levels, and potential energy distribution of various imidazo[4,5-b]pyridine derivatives were determined using density functional theory. The study confirmed the role of the N+H group as a proton donor in hydrogen bonds, influencing the vibrational characteristics and molecular interactions, which is crucial for understanding chemical reactivity and interaction mechanisms (Lorenc et al., 2008).

properties

IUPAC Name

1-(3-cyclopropylimidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4/c1-12-7-10-14-9-3-2-6-13-11(9)15(10)8-4-5-8/h2-3,6,8,12H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITTVCONFLQQCOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC2=C(N1C3CC3)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine
Reactant of Route 2
1-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine
Reactant of Route 3
1-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine
Reactant of Route 4
Reactant of Route 4
1-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine
Reactant of Route 5
1-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine
Reactant of Route 6
1-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine

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